Cas no 1934528-41-2 (1-(2-chlorophenyl)methylcyclopropane-1-carbaldehyde)

1-(2-Chlorophenyl)methylcyclopropane-1-carbaldehyde is a specialized organic compound featuring a cyclopropane ring substituted with a carbaldehyde group and a 2-chlorobenzyl moiety. This structure imparts unique reactivity, making it a valuable intermediate in synthetic organic chemistry, particularly for the construction of complex molecules in pharmaceuticals and agrochemicals. The presence of both the aldehyde and chlorophenyl groups enhances its versatility in nucleophilic addition reactions, cyclizations, and cross-coupling transformations. Its stable yet reactive nature allows for precise functionalization, enabling the synthesis of targeted derivatives with high selectivity. The compound is typically handled under controlled conditions due to its sensitivity, ensuring optimal performance in advanced synthetic applications.
1-(2-chlorophenyl)methylcyclopropane-1-carbaldehyde structure
1934528-41-2 structure
商品名:1-(2-chlorophenyl)methylcyclopropane-1-carbaldehyde
CAS番号:1934528-41-2
MF:C11H11ClO
メガワット:194.657442331314
CID:5706471
PubChem ID:130640628

1-(2-chlorophenyl)methylcyclopropane-1-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 1934528-41-2
    • EN300-1622761
    • 1-[(2-Chlorophenyl)methyl]cyclopropane-1-carbaldehyde
    • Cyclopropanecarboxaldehyde, 1-[(2-chlorophenyl)methyl]-
    • 1-(2-chlorophenyl)methylcyclopropane-1-carbaldehyde
    • インチ: 1S/C11H11ClO/c12-10-4-2-1-3-9(10)7-11(8-13)5-6-11/h1-4,8H,5-7H2
    • InChIKey: QITWPABEFOVQTE-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC=CC=1CC1(C=O)CC1

計算された属性

  • せいみつぶんしりょう: 194.0498427g/mol
  • どういたいしつりょう: 194.0498427g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 198
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 17.1Ų

じっけんとくせい

  • 密度みつど: 1.310±0.06 g/cm3(Predicted)
  • ふってん: 278.2±13.0 °C(Predicted)

1-(2-chlorophenyl)methylcyclopropane-1-carbaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1622761-2.5g
1-[(2-chlorophenyl)methyl]cyclopropane-1-carbaldehyde
1934528-41-2
2.5g
$2155.0 2023-06-04
Enamine
EN300-1622761-0.05g
1-[(2-chlorophenyl)methyl]cyclopropane-1-carbaldehyde
1934528-41-2
0.05g
$924.0 2023-06-04
Enamine
EN300-1622761-500mg
1-[(2-chlorophenyl)methyl]cyclopropane-1-carbaldehyde
1934528-41-2
500mg
$877.0 2023-09-22
Enamine
EN300-1622761-1000mg
1-[(2-chlorophenyl)methyl]cyclopropane-1-carbaldehyde
1934528-41-2
1000mg
$914.0 2023-09-22
Enamine
EN300-1622761-2500mg
1-[(2-chlorophenyl)methyl]cyclopropane-1-carbaldehyde
1934528-41-2
2500mg
$1791.0 2023-09-22
Enamine
EN300-1622761-5.0g
1-[(2-chlorophenyl)methyl]cyclopropane-1-carbaldehyde
1934528-41-2
5g
$3189.0 2023-06-04
Enamine
EN300-1622761-50mg
1-[(2-chlorophenyl)methyl]cyclopropane-1-carbaldehyde
1934528-41-2
50mg
$768.0 2023-09-22
Enamine
EN300-1622761-5000mg
1-[(2-chlorophenyl)methyl]cyclopropane-1-carbaldehyde
1934528-41-2
5000mg
$2650.0 2023-09-22
Enamine
EN300-1622761-1.0g
1-[(2-chlorophenyl)methyl]cyclopropane-1-carbaldehyde
1934528-41-2
1g
$1100.0 2023-06-04
Enamine
EN300-1622761-0.1g
1-[(2-chlorophenyl)methyl]cyclopropane-1-carbaldehyde
1934528-41-2
0.1g
$968.0 2023-06-04

1-(2-chlorophenyl)methylcyclopropane-1-carbaldehyde 関連文献

1-(2-chlorophenyl)methylcyclopropane-1-carbaldehydeに関する追加情報

1-(2-Chlorophenyl)methylcyclopropane-1-carbaldehyde: A Comprehensive Overview

1-(2-Chlorophenyl)methylcyclopropane-1-carbaldehyde, identified by the CAS registry number 1934528-41-2, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, with its unique structural features, has garnered attention due to its potential applications in drug design, catalysis, and advanced materials development. The molecule consists of a cyclopropane ring substituted with a chlorophenyl group and an aldehyde functional group, making it a versatile building block for various chemical transformations.

The synthesis of 1-(2-chlorophenyl)methylcyclopropane-1-carbaldehyde involves a combination of traditional organic synthesis techniques and modern catalytic methods. Recent advancements in transition metal-catalyzed reactions have enabled more efficient and selective syntheses of this compound. For instance, the use of palladium catalysts in cross-coupling reactions has significantly streamlined the process, reducing reaction times and improving yields. These developments underscore the importance of this compound as a key intermediate in organic synthesis.

One of the most notable applications of 1-(2-chlorophenyl)methylcyclopropane-1-carbaldehyde lies in its role as a precursor for bioactive molecules. The aldehyde group serves as an excellent site for further functionalization, enabling the construction of complex molecular architectures. Recent studies have demonstrated its utility in the synthesis of heterocyclic compounds, which are crucial in drug discovery. For example, researchers have employed this compound to construct bicyclic frameworks that exhibit promising pharmacological properties, such as anti-inflammatory and anticancer activities.

In addition to its role in drug design, 1-(2-chlorophenyl)methylcyclopropane-1-carbaldehyde has found applications in materials science. The cyclopropane ring imparts unique mechanical and electronic properties to the molecule, making it suitable for use in advanced polymers and nanomaterials. Recent research has explored its incorporation into polymer networks, where it contributes to enhanced mechanical strength and thermal stability. These findings highlight the compound's potential in developing next-generation materials for industrial and technological applications.

The chemical stability of 1-(2-chlorophenyl)methylcyclopropane-1-carbaldehyde is another aspect that has been extensively studied. The compound exhibits remarkable stability under various reaction conditions, making it ideal for use in demanding synthetic protocols. However, its reactivity can be modulated through strategic functionalization. For instance, the introduction of electron-withdrawing groups enhances the electrophilicity of the aldehyde moiety, facilitating nucleophilic additions and other transformations.

From an environmental perspective, the synthesis and application of 1-(2-chlorophenyl)methylcyclopropane-1-carbaldehyde have been optimized to minimize ecological impact. Green chemistry principles have been integrated into its production processes, reducing waste generation and energy consumption. These efforts align with global sustainability goals and demonstrate the compound's compatibility with eco-friendly practices.

In conclusion, 1-(2-chlorophenyl)methylcyclopropane-1-carbaldehyde, CAS number 1934528-41-2, stands as a pivotal molecule in contemporary chemistry. Its structural versatility, coupled with recent advancements in synthesis and application techniques, positions it as a valuable asset across diverse scientific domains. As research continues to uncover new potentials for this compound, its significance in both academic and industrial settings is expected to grow further.

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